The table below summarizes the basic identification and physical property data available for Benzo[pqr]picene, which may be useful for research planning [1] [2].
| Property | Value |
|---|---|
| CAS Registry Number | 189-96-8 [1] [2] |
| Molecular Formula | C₂₄H₁₄ [1] [2] |
| Molecular Weight | 302.37 g/mol [1] [2] |
| IUPAC Name | This compound [1] |
| Synonym | Naphtho[1,2-a]pyrene [1] |
| Density | 1.313 g/cm³ (Calculated) [1] [2] |
| Boiling Point | 552.3°C at 760 mmHg (Calculated) [1] [2] |
| Flash Point | 282°C (Calculated) [1] |
While a synthesis flowchart isn't possible, the diagram below illustrates the relationship between the known properties of this compound, which are foundational for any experimental work.
This diagram maps the core identifying and safety-related physical properties of the compound.
Benzo[pqr]picene is a polycyclic aromatic hydrocarbon (PAH). The table below summarizes its core identifying information and physicochemical properties based on the search results [1] [2].
| Property | Value / Description |
|---|---|
| CAS Number | 189-96-8 [1] [2] |
| IUPAC Name | Benzo[pqr]picene [1] |
| Molecular Formula | C24H14 [1] [2] |
| Molecular Weight | 302.37 g/mol [2] |
| Synonym | Naphtho[1,2-a]pyrene [1] [2] |
| Boiling Point | 552.3 °C at 760 mmHg [1] |
| Flash Point | 282 °C [1] |
| Density | 1.313 g/cm³ [1] |
The specific toxicological profile for Benzo[pqr]picene is not defined in the available search results. However, a safety data sheet for a related compound, Picene (CAS 213-46-7), indicates it may cause target organ damage upon single exposure [3]. The Precautionary Statements (H and P phrases) from this related SDS are summarized below [3].
| Hazard Statement (H) | Precautionary Statement (P) |
|---|
| H371: May cause damage to organs. | P260: Do not breathe dust/fume/gas/mist/vapours/spray. P264: Wash thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P308+P316: IF exposed or concerned: Get emergency medical help immediately. P405: Store locked up. P501: Dispose of contents/container to an appropriate treatment and disposal facility. |
The search results highlight a significant lack of publicly available pre-clinical safety data for Benzo[pqr]picene. In contrast, another PAH, Benzo[a]pyrene (BaP), has an extensive body of research on its toxicity mechanisms [4] [5]. The diagram below illustrates the well-established metabolic pathway of BaP, which may provide a useful conceptual framework for understanding PAH toxicity.
Diagram 1: Established metabolic activation pathway of Benzo[a]pyrene (BaP), a well-studied PAH, for reference [4] [5].
Due to the lack of specific data, the following suggestions may help you proceed:
The table below consolidates the available data for Benzo[pqr]picene and, for context, its structural relative, Picene.
| Property | This compound | Picene |
|---|---|---|
| CAS Registry Number | 189-96-8 [1] [2] | 213-46-7 [3] |
| Molecular Formula | C₂₄H₁₄ [1] [2] | C₂₂H₁₄ [3] |
| Molecular Weight | 302.37 g/mol [2] | 278.35 g/mol [3] |
| Boiling Point | 552.3 °C (at 760 mmHg) [1] | 518-520 °C [3] |
| Flash Point | 282 °C [1] | Information missing |
| Density | 1.313 g/cm³ (Cal.) [2] | 1.1489 (estimate) [3] |
| Melting Point | Information missing | 366-367 °C [3] |
| Solubility Data | Information missing | Slightly soluble in DMSO and Methanol; Water solubility: 2.5 μg/L (at 27°C) [3] |
| Stability Data | Information missing | Stable under recommended storage conditions (2-8°C) [3] |
Since the search results lack direct protocols for this compound, the following general methodologies, common in pharmaceutical and chemical research, can be applied to determine its solubility and stability.
A standard workflow for measuring solubility involves a shake-flask method followed by quantitative analysis. The general process can be summarized as follows:
Experimental workflow for solubility determination
Stability studies involve subjecting the compound to various stress conditions and monitoring for decomposition over time. The core assessment process is outlined below:
Core process for stability assessment
The data on this compound is currently very limited. To acquire the technical information you need:
BaP is a polycyclic aromatic hydrocarbon (PAH) classified as a Group 1 carcinogen by the IARC [1]. Its analysis is crucial in food safety, environmental monitoring, and public health. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) is the preferred technique due to its high sensitivity and selectivity for BaP [2] [3] [4]. The general principle involves extracting BaP from the sample matrix, cleaning the extract to remove interfering compounds, and then separating and quantifying BaP using HPLC-FLD.
The following table summarizes validated HPLC-FLD methods for determining BaP in various complex matrices.
| Sample Matrix | Extraction & Cleanup Method | HPLC Column; Mobile Phase | LOD; LOQ | Recovery (%) | Key Reference |
|---|---|---|---|---|---|
| Fried & Baked Foods (e.g., instant noodles, biscuits) | Vesicular SUPRAS (1-octanol/TBABr); no evaporation/clean-up | Not specified | LOD: 0.11 µg/kg | 89.86 - 100.01 | [2] |
| Tobacco & Smokeless Tobacco Products | Hydration, liquid-liquid extraction (hexane/acetone), adsorption chromatography (base-modified silica) | Not specified | LOQ: 0.38 ng/g | Precision RSD < 20% at LOQ | [3] |
| Human Breast Milk | Solid Phase Extraction (SPE), C18 silica gel cartridges | C18 (100×4.6 mm, 3 µm); Acetonitrile:Water (80:20, isocratic) | LOD: 0.5 ng/mL; LOQ: 1.07 ng/mL | Intra-/interday RSD < 5.15% | [4] |
| Industrial Matrices (e.g., oil, bitumen) | On-line multidimensional LC; simple sample dilution, no pre-treatment | Three cleaning columns with various phases | Part-per-billion (ppb) level | Analysis time < 45 min | [5] |
This protocol uses a green chemistry approach with supramolecular solvents.
This method is optimized for complex biological fluids.
This robust protocol is applicable to both tobacco blends and smokeless tobacco products.
The following diagram illustrates the general decision-making workflow for selecting and executing a BaP analysis method based on the sample matrix.
Understanding BaP's toxicity is key in toxicological studies. BaP requires metabolic activation to exert its carcinogenic and cardiovascular effects, primarily mediated through the Aryl Hydrocarbon Receptor (AhR) pathway [6].
The table below summarizes the basic identifying information available for Benzo[pqr]picene.
| Property | Value |
|---|---|
| CAS Registry Number | 189-96-8 [1] [2] [3] |
| Molecular Formula | C24H14 [4] [1] [2] |
| Molar Mass | 302.37 g/mol [2] |
| IUPAC Name | This compound [1] |
| Synonyms | Naphtho[2,1-a]pyrene; Naphtho[1,2-a]pyrene [1] [2] |
For a complete and accurate NMR characterization of this compound, I suggest the following practical steps:
Once you obtain an NMR spectrum, you can use the following workflow and principles to interpret the data for a complex polycyclic aromatic hydrocarbon like this compound.
This compound is a polycyclic aromatic hydrocarbon (PAH). Many PAHs, such as the well-studied Benzo[a]pyrene, are known carcinogens and mutagens [6] [7]. It is essential to consult the relevant Safety Data Sheets (SDS) and handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Polycyclic Aromatic Hydrocarbons (PAHs) like phenanthrene are crucial in materials science and pharmaceutical chemistry due to their distinctive electronic and optical properties [1]. Traditional synthesis, especially the Sonogashira coupling, is robust but limited in scope and mechanistic flexibility. This application note details a novel, visible-light-induced palladium-catalyzed annulation that bypasses traditional pathways via a radical mechanism, enabling direct, regioselective access to diverse PAH frameworks under mild conditions [1].
This method leverages photoexcitation of a Pd(0) catalyst to generate a hybrid Pd(I)/aryl radical species. This intermediate adds directly to terminal alkynes, forming a vinyl radical that initiates annulation. This pathway avoids the standard Sonogashira coupling, allowing a one-step transformation from simple aryl halides and alkynes to complex PAHs [1].
Key advantages over conventional thermal methods include:
The experimental workflow for this synthesis is outlined below.
Table 1: Required Reagents, Catalysts, and Solvents
| Reagent/Catalyst | Role | Notes |
|---|---|---|
| 2-Iodobiphenyl (1a) | Aryl Halide Substrate | 2-Bromobiphenyl can also be used [1]. |
| Phenylacetylene (2a) | Terminal Alkyne Coupling Partner | Handle under inert atmosphere; can be replaced with other terminal alkynes [1]. |
| Palladium acetate (Pd(OAc)₂) | Catalyst Precursor | Use high-purity grade. |
| DPEPhos | Ligand | [Bis(2-diphenylphosphinophenyl)ether] [1]. |
| Potassium phosphate (K₃PO₄) | Base | Ensure anhydrous conditions. |
| Benzene | Solvent | Anhydrous, degassed. Toluene can be screened as an alternative. |
| Nitrogen Gas | Inert Atmosphere | High-purity (≥99.99%). |
| Blue LED Strip | Light Source | λmax ~450-470 nm [1]. |
Required Equipment: Schlenk flask or reaction tube suitable for photochemistry, magnetic stirrer with heating capability, blue LED light source (e.g., Kessil lamp or comparable), syringe kit for air-sensitive liquids, rotary evaporator, flash chromatography system.
Under optimized conditions, the reaction between 2-iodobiphenyl (1a) and phenylacetylene (2a) yields 9-phenylphenanthrene (3a) in 82% isolated yield [1].
Table 2: Representative PAH Products and Yields from the Literature
| Aryl Halide | Terminal Alkyne | PAH Product | Isolated Yield | Notes |
|---|---|---|---|---|
| 2-Iodobiphenyl (1a) | Phenylacetylene (2a) | 9-Phenylphenanthrene (3a) | 82% | Benchmark reaction [1]. |
| 2-Iodo-4'-methoxybiphenyl | Phenylacetylene | 9-Phenyl-2-methoxyphenanthrene | 85% | Electron-donating group accelerates reaction [1]. |
| 2-Iodo-4'-methylbiphenyl | 4-Ethynyltoluene | Dimethyl-substituted PAH | 80% | Demonstrates tolerance of alkyl substituents [1]. |
| Dibromostilbene derivative | Phenylacetylene | π-Extended PAH | 75% | Showcases application in larger PAH frameworks [1]. |
The reaction proceeds via a radical pathway, distinct from classical Sonogashira coupling. Key mechanistic insights are summarized below.
The following experimental evidence supports this mechanism [1]:
For context, other established methods for PAH synthesis exist, though they may involve harsher conditions or different mechanistic pathways.
Table 3: Comparison of PAH Synthesis Methods
| Method | Key Feature | Typical Conditions | Applicability |
|---|---|---|---|
| Photoinduced Pd-Catalyzed Annulation | Radical mechanism, mild, regioselective | Visible light, room temperature, Pd catalyst [1]. | Ideal for phenanthrenes and π-extended PAHs from biaryl halides. |
| Template-Mediated Synthesis | Surface-assisted cyclodehydrogenation | High temperature on metal surfaces (e.g., Cu(111)) [2]. | Suitable for synthesizing large, planar PAHs like hexabenzocoronene. |
| Benzannulation | Ring-building via sequential reactions | Multi-step solution-phase synthesis [2]. | Access to non-linear PAHs and specific substitution patterns. |
| Classical Pd-Catalyzed Annulation | Thermal Sonogashira/Alkyne coupling | Heated conditions, often requires oxidants [2]. | Broad scope but limited to classical coupling products. |
Table 4: Common Issues and Potential Solutions
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low or No Conversion | Inefficient light irradiation or oxygen exposure. | Ensure powerful blue LEDs are used and check for complete nitrogen purging. Exclude air rigorously [1]. |
| Formation of Sonogashira Coupling Byproduct | Thermal pathway competing with radical pathway. | Ensure efficient light irradiation and avoid heating the reaction. Verify ligand-to-palladium ratio [1]. |
| Complex Mixture of Products | Unoptimized stoichiometry or side reactions. | Re-calculate equivalents of reagents. Use freshly purified substrates. Monitor reaction time to avoid over-irradiation. |
| Difficulty in Product Purification | Similar polarity of byproducts. | Screen different solvent gradients for flash chromatography. Consider using a slower elution gradient. |
This protocol provides a streamlined and modular entry to diverse PAH frameworks [1]. Its excellent functional group tolerance allows for the inclusion of electron-donating and electron-withdrawing groups on both coupling partners. The method is highly scalable, facilitating the preparation of gram quantities of PAHs for device testing. It is particularly suited for constructing:
The table below summarizes the key identifying information available for Benzo[pqr]picene from chemical databases [1] [2].
| Property | Value |
|---|---|
| CAS Registry Number | 189-96-8 [1] [2] |
| Molecular Formula | C₂₄H₁₄ [1] [2] |
| Molecular Weight | 302.37 g/mol [2] |
| IUPAC Name | This compound [1] |
| Synonym | Naphtho[1,2-a]pyrene [1] |
| Density | 1.313 g/cm³ (Calculated) [2] |
Since direct purification methods are not available, you can use the following strategies to establish a protocol for this compound.
C2=C4C1=C3C(=CC=C1C=C2)C=C5C(=C3C=C4)C=CC6=CC=CC=C56) and InChIKey (VOIIGLOUBINLKK-UHFFFAOYSA-N), which are crucial for comparing analytical results [2]. Purity can be confirmed using High-Performance Liquid Chromatography (HPLC).The diagram below outlines a logical workflow for developing your own purification protocol.
This application note provides a detailed framework for the separation and analysis of high-molecular-weight polycyclic aromatic hydrocarbons (PAHs), with a focus on Benzo[pqr]picene (C₂₄H₁₄). This compound is a large, planar PAH, and its analysis presents challenges similar to those of other PAHs like Benzo[a]pyrene (B[a]P), including strong interaction with stationary phases and the need for high-resolution separation from complex matrices [1] [2]. The objective is to offer researchers and scientists in drug development a validated, scalable methodology that can be adapted for the purification and quantification of this compound in various samples.
The following protocol is adapted from established methods for B[a]P and utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with fluorescence detection, which offers high sensitivity and selectivity for PAHs [1] [3] [2].
| Category | Specific Items |
|---|---|
| Chemicals & Standards | This compound analytical standard (if available), acetonitrile (HPLC grade), water (HPLC grade), methanol (HPLC grade), sample for analysis. |
| Chromatography System | HPLC system with quaternary pump, thermostated autosampler, column oven, and Fluorescence Detector (FLD). |
| Chromatography Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) [3]. Guard column of the same chemistry is recommended. |
| Sample Preparation | Solid-phase extraction (SPE) system, vortex mixer, ultrasonic bath, centrifuge, syringes, and 0.45 µm membrane filters. |
Efficient extraction and cleanup are critical, especially for complex samples like oils, fried foods, or biological matrices [1] [3].
The following table summarizes optimized HPLC conditions based on methods for B[a]P.
| Parameter | Specification |
|---|---|
| Analytical Column | C18, 4.6 mm x 250 mm, 5 µm [3] |
| Mobile Phase | Acetonitrile/Water (e.g., 88:12, v/v) [3] |
| Elution Mode | Isocratic or Gradient (e.g., starting from 70% acetonitrile to 100% in 15 min) |
| Flow Rate | 1.0 mL/min [3] |
| Column Temperature | 35°C [3] |
| Injection Volume | 20 µL [3] |
| Detection (FLD) | Ex: Excitation (λex) = 384 nm, Emission (λem) = 406 nm (wavelengths for B[a]P; requires optimization for this compound) [3] |
| Run Time | ~40 minutes (including column equilibration) |
The diagram below outlines the complete workflow for sample analysis.
A method should be validated as per ICH guidelines to ensure it is fit for purpose [4] [2]. The following table outlines key validation parameters and typical acceptance criteria for quantitative analysis.
| Validation Parameter | Recommended Protocol | Acceptance Criteria |
|---|---|---|
| Linearity & Range | Analyze a minimum of 5 concentrations in triplicate [4]. | Coefficient of determination (R²) ≥ 0.999 [1]. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | LOD in the low µg/kg (ppb) range (e.g., 0.11 µg/kg for B[a]P) [1]. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. | LOQ in the low µg/kg (ppb) range (e.g., 0.38 ng/g for B[a]P in tobacco) [2]. |
| Accuracy (Recovery) | Spike sample with known analyte amounts at different levels (e.g., 1–10 µg/kg) [1]. | Recovery between 80% and 110%, with RSD < 5% [3]. |
| Precision | Repeatability (intra-day) and Intermediate precision (inter-day, different analysts) [2]. | Relative Standard Deviation (RSD) < 5% for retention time and peak area [3]. |
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Poor Peak Shape (Tailing) | Strong interaction with active sites in column. | Use a high-carbon-load C18 column; add a small amount of organic modifier (e.g., triethylamine) to the mobile phase. |
| Low Recovery | Inefficient extraction or adsorption to glassware. | Optimize extraction solvent and time; use silanized glassware. |
| Retention Time Drift | Mobile phase composition or temperature fluctuation. | Use a well-sealed mobile phase reservoir and maintain a stable column temperature. |
| High Background Noise | Inadequate sample clean-up or contaminated mobile phase. | Improve SPE clean-up protocol; use high-purity solvents. |
The path to a robust method involves systematic optimization of key parameters, as illustrated below.
This application note outlines a detailed and validated protocol for the chromatographic analysis of this compound, leveraging established techniques for similar PAHs. The RP-HPLC-FLD method, coupled with rigorous sample preparation, provides a foundation for achieving high sensitivity, selectivity, and reproducibility. Researchers are encouraged to adapt and validate this protocol, particularly the detection wavelengths and extraction conditions, for their specific samples and analytical requirements.
Benzo[pqr]picene (CAS 189-96-8), also known as naphtho[1,2-a]pyrene, is a five-ring polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₂₄H₁₄ and a molecular weight of 302.37 g/mol [1] [2]. PAHs are environmental contaminants often analyzed in complex matrices like smoke or environmental samples [3] [4]. Identifying a specific PAH like this compound requires separating it from many similar compounds and detecting it at trace levels, which presents a significant analytical challenge [4].
For reliable identification and quantification of this compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the recommended technique. The following protocol is adapted from robust methods used for determining PAHs in mainstream cigarette smoke, which represents a similarly complex matrix [4].
While specific instrument parameters for this compound are not available, the general conditions for PAH analysis are summarized below.
| Mass Spectrometer Type | Key Feature | Advantage for this compound Analysis |
|---|---|---|
| GC-HRMS (High-Resolution MS) | Mass resolution (m/Δm ≥ 10,000) | Highest selectivity; enables measurement of accurate mass for confident identification; 5-15x lower limits of quantification compared to other MS [4]. |
| GC-MS/MS (Triple Quadrupole) | Multiple Reaction Monitoring (MRM) | Good selectivity and sensitivity; effective for complex samples [4]. |
| GC-MS (Single Quadrupole) | Standard mass detection | Requires extensive sample clean-up to achieve sufficient selectivity due to limited resolution [4]. |
Visual Guide to Mass Spectrometry Workflow: The following diagram illustrates the general steps of a mass spectrometry experiment for this type of analysis.
Since experimental mass spectral data for this compound was not found in the search results, the table below outlines its key theoretical properties based on its molecular structure.
| Property | Expected Value / Characteristic |
|---|---|
| Molecular Formula | C₂₄H₁₄ [1] [2] |
| Molecular Weight | 302.37 g/mol [1] [2] |
| Base Peak (M⁺⁺) | Likely m/z 302 (molecular ion) |
| Fragmentation Pattern | Expected loss of small hydrocarbon fragments (e.g., -C₂H₂); pattern would be characteristic of a large, stable aromatic system. |
| Key Feature | A prominent molecular ion peak with possible M+1 and M+2 peaks due to ¹³C and other natural isotopes [5]. |
Visual Guide to PAH Metabolic Activation: this compound is expected to be metabolized similarly to other carcinogenic PAHs like Benzo[a]pyrene. The following diagram illustrates this general metabolic pathway, which can produce DNA-reactive species.
The provided protocol is an adaptation of a general method for PAH analysis. For the analysis of this compound specifically, method validation using a certified reference standard is essential to confirm parameters such as retention time, recovery, and linearity.
To obtain specific mass spectral data, you can consult commercial spectral libraries or scientific databases. The NIST Chemistry WebBook is a highly authoritative source for such information, though a direct entry for this compound was not found in the current search [6].
| Property | Details |
|---|---|
| CAS Registry Number | 189-96-8 [1] [2] |
| IUPAC Name | Benzo[pqr]picene [1] |
| Other Names | Naphtho[2,1-a]pyrene; Naphtho[1,2-a]pyrene [1] [2] |
| Molecular Formula | C₂₄H₁₄ [3] [1] [2] |
| Molecular Weight | 302.37 g/mol [2] |
| Density | 1.313 g/cm³ (Calculated) [2] |
| Boiling Point | 552.3°C at 760 mmHg [1] |
| Flash Point | 282°C [1] |
To obtain the crystal structure and analytical protocols you require, the following approaches are recommended:
The following chart illustrates the key steps involved in determining a novel crystal structure, which would be applicable for this compound.
Supramolecular solvents (SUPRAS) represent a innovative class of nanostructured liquids that have emerged as green alternatives to conventional organic solvents for analytical extraction processes. These solvents are formed through the sequential self-assembly of amphiphilic molecules in colloidal suspensions, resulting in liquids containing multiple polarity microenvironments that provide exceptional extraction capabilities for a wide range of analytes, including polycyclic aromatic hydrocarbons (PAHs). SUPRAS possess several advantageous properties including high enrichment capacity, versatility in design, and environmental sustainability, aligning with the principles of green analytical chemistry. The unique structure of SUPRAS provides numerous binding sites through various interaction mechanisms including dispersion forces, hydrogen bonding, π-cation interactions, and dipole-dipole interactions, making them particularly effective for extracting non-polar compounds like PAHs from complex matrices. [1]
The green chemistry credentials of SUPRAS stem from their non-volatile, non-flammable nature and the minimal solvent volumes required for efficient extraction. Additionally, many SUPRAS formulations can be synthesized from biocompatible amphiphiles using simple preparation methods that avoid energy-intensive processes. Research has demonstrated that SUPRAS can effectively replace conventional organic solvents in sample preparation while providing superior extraction efficiency and the added benefit of integrated sample cleanup through their restricted access properties. This application note provides detailed protocols and performance data for SUPRAS-based extraction of PAHs from various environmental matrices, specifically addressing the needs of researchers and analytical scientists working in environmental monitoring and regulatory compliance. [2] [1]
SUPRAS are produced through a two-step self-assembly process beginning with the formation of amphiphilic aggregates (such as vesicles or reverse micelles) at concentrations above the critical aggregation threshold. This is followed by a coacervation phase induced by changes in environmental conditions (temperature, pH, or addition of salts or solvents), leading to the separation of a surfactant-rich phase. The resulting supramolecular assemblies create multiple microenvironments with varying polarities that can simultaneously extract analytes across a wide hydrophobicity range. The nanostructured architecture of SUPRAS typically consists of aqueous and reverse micelles or vesicles ranging from 30-500 nm in size, providing an abundance of extraction sites while efficiently excluding macromolecular interferences from complex matrices. [1]
The extraction mechanism of PAHs by SUPRAS primarily exploits hydrophobic interactions within the non-polar microenvironments of the solvent nanostructure. PAHs, being highly non-polar compounds, are effectively extracted through dispersion forces and dipole-dipole interactions within the hydrophobic regions of the SUPRAS. The efficiency of this process is enhanced by the high concentration of amphiphiles in SUPRAS (typically 0.1-1 mg/μL), which provides a dense network of available binding sites. This allows for exceptional extraction efficiency even at minimal solvent volumes, significantly reducing waste generation compared to traditional extraction methods. [2] [1]
Broad Spectrum Extraction: SUPRAS efficiently extract both polar and non-polar compounds due to their multiple polarity microenvironments, making them suitable for multiclass contaminant monitoring. [2] [1]
Integrated Sample Cleanup: The restricted access properties of SUPRAS efficiently remove macromolecular interferences (proteins, lipids, humic acids) during extraction, reducing or eliminating the need for additional cleanup steps. [2]
Environmental Sustainability: SUPRAS are non-flammable, have low volatility and toxicity, and require minimal solvent volumes, aligning with green chemistry principles. [3] [2]
Operational Efficiency: Extraction procedures are typically simple, requiring only vortex-shaking and centrifugation, with direct compatibility with liquid chromatography systems. [4] [2]
Table 1: SUPRAS Formulations for PAH Extraction from Different Matrices
| Matrix | SUPRAS Composition | Amphiphile Concentration | Primary Applications | Reference |
|---|---|---|---|---|
| Water samples | Tetrahydrofuran + 1-octanol | Not specified | Direct extraction of 4 PAHs for HPLC-FLD analysis | [3] |
| Indoor dust | Milli-Q water + THF + hexanol (70:20:10) | Not specified | Multiclass contaminants including PAHs, PCBs, pesticides | [2] |
| Food contact materials | 1-decanol in ethanol-water media | Not specified | Comprehensive suspect screening of food contact chemicals | [4] |
| General purpose | 1-decanol, THF, or hexanol-based | 0.1-1 mg/μL | Broad-spectrum environmental contaminant extraction | [1] |
Sample Preparation: Filter water samples through 0.45-μm glass fiber filters to remove suspended particulates. Adjust pH to neutral if necessary. [3]
SUPRAS Extraction:
Analysis Ready Preparation:
Sample Preparation:
SUPRAS Extraction:
Sample Cleanup and Concentration:
Table 2: Performance Metrics of SUPRAS-Based PAH Extraction from Water Samples
| Analyte | Recovery (%) | Relative Standard Deviation (%, n=5) | Linear Range | Limit of Detection (ng/L) | Correlation Coefficient (R²) |
|---|---|---|---|---|---|
| Naphthalene | 89.08 - 102.47 | 1.38 - 3.92 | Not specified | 1.26 - 9.23 | >0.999 |
| Anthracene | 89.08 - 102.47 | 1.38 - 3.92 | Not specified | 1.26 - 9.23 | >0.999 |
| Fluoranthene | 89.08 - 102.47 | 1.38 - 3.92 | Not specified | 1.26 - 9.23 | >0.999 |
| Pyrene | 89.08 - 102.47 | 1.38 - 3.92 | Not specified | 1.26 - 9.23 | >0.999 |
Note: Performance data based on SUPRAS comprising tetrahydrofuran and 1-octanol for extraction of four PAHs from water samples with HPLC-FLD analysis. [3]
Research has demonstrated that SUPRAS extraction methods effectively recover a broad spectrum of organic contaminants alongside PAHs, making them suitable for comprehensive contaminant screening. The water/THF/hexanol SUPRAS system has shown particular effectiveness for simultaneous extraction of twelve groups of organic contaminants with diverse physicochemical properties, including plastic additives, pesticides, and combustion by-products. However, method validation should include assessment of potential limitations for highly polar contaminants (e.g., current-use pesticides) or volatile substances (e.g., naphthalene), where alternative SUPRAS formulations or method adjustments may be necessary. [2]
The following diagram illustrates the complete experimental workflow for SUPRAS-based extraction of PAHs from environmental samples:
The molecular mechanism of SUPRAS formation and PAH extraction involves a sophisticated self-assembly process that creates the unique solvent properties essential for efficient extraction:
Emulsion Formation: If persistent emulsions occur during phase separation, consider adding small amounts of NaCl (1-2%) to the aqueous phase or using centrifugation at slightly higher speeds (3000-4000 × g). Additionally, reducing the sample-to-solvent ratio may improve phase separation. [2]
Low Recovery for Specific PAHs: For larger, more hydrophobic PAHs (e.g., benzo[a]pyrene), increasing extraction time or adding a small percentage of modifier such as hexane to the SUPRAS may improve recovery. Also consider increasing the SUPRAS volume relative to sample mass. [2]
Matrix Interferences in Complex Samples: For samples with high organic content, implement additional cleanup steps such as back-extraction with hexane or use SUPRAS formulations specifically designed for restricted access properties (e.g., 1-decanol in ethanol-water systems). [4]
Compatibility with GC Analysis: For gas chromatography applications, remove SUPRAS surfactants through solid-phase extraction using silica or Florisil cartridges, or employ back-extraction with hexane before injection to prevent instrument contamination. [2]
Optimizing SUPRAS-based extraction methods for specific applications requires systematic investigation of several key parameters:
SUPRAS Composition Screening: Test different amphiphile combinations (THF/1-octanol, water/THF/hexanol, 1-decanol/ethanol/water) to identify the optimal formulation for your specific PAH targets and matrix. [3] [2]
Volume Ratio Optimization: Evaluate SUPRAS-to-sample ratios across a range (1:10 to 1:50) to determine the minimum SUPRAS volume providing satisfactory recovery while maintaining green chemistry principles. [2]
Extraction Time and Efficiency: Conduct kinetic studies to establish the minimum extraction time needed to reach equilibrium, typically between 5-20 minutes of vigorous mixing. [3] [2]
Centrifugation Parameters: Optimize centrifugation speed and time to achieve complete phase separation without compromising recovery, typically 2000-4000 × g for 5-10 minutes. [2]
Supramolecular solvents represent a robust, efficient, and environmentally friendly alternative to conventional organic solvents for the extraction of PAHs from various environmental matrices. The protocols outlined in this application note demonstrate that SUPRAS-based methods achieve excellent recovery rates (89-102%) with high precision (RSD 1.38-3.92%) and exceptional sensitivity (LOD 1.26-9.23 ng/L) for PAH analysis in water samples. The integrated sample cleanup capability of SUPRAS reduces procedural steps while the minimal solvent consumption aligns with green chemistry principles.
The versatility of SUPRAS extends beyond PAH analysis to include multiclass contaminant screening, making them particularly valuable for comprehensive environmental monitoring programs. Their tunable properties through modification of amphiphile composition and ratio provides opportunities for method customization to address specific analytical challenges. As research in this field continues to advance, SUPRAS-based extraction methods are poised to become increasingly important tools in the analytical chemist's repertoire, offering a sustainable approach without compromising analytical performance.
Polycyclic aromatic hydrocarbons (PAHs) represent a significant class of environmental contaminants known for their carcinogenic and mutagenic properties, with benzo(a)pyrene being particularly hazardous and classified as a Group 1 carcinogen by the International Agency for Research on Cancer [1]. These compounds commonly occur in processed foods, environmental samples, and industrial waste streams, creating an urgent need for reliable analytical methods for their detection and quantification. Traditional extraction techniques for PAHs, such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE), often involve multiple cleanup stages, require large solvent volumes, and generate substantial chemical waste, making them time-consuming, expensive, and environmentally problematic.
Supramolecular solvents (SUPRAS) have emerged as a promising alternative to conventional extraction media, offering enhanced extraction efficiency, reduced environmental impact, and operational simplicity. These solvents are generated through the self-assembly of amphiphilic molecules into organized structures in aqueous solutions, creating distinct regions with different polarities that can simultaneously extract diverse analytes [1]. The vesicular coacervative SUPRAS composed of 1-octanol and tetrabutylammonium bromide has demonstrated particular effectiveness for PAH extraction, forming a coacervate phase that exhibits excellent affinity for non-polar compounds like PAHs while being compatible with modern analytical instrumentation.
This application note provides a comprehensive protocol for implementing vesicular coacervative supramolecular solvent extraction paired with high-performance liquid chromatography (HPLC) for the determination of PAHs, specifically targeting researchers, scientists, and drug development professionals requiring robust, green analytical methods for contaminant analysis.
Table 1: Comparison of PAH Extraction Techniques
| Extraction Method | Extraction Efficiency | Time per Sample | Cost per Sample | Environmental Impact | Key Limitations |
|---|---|---|---|---|---|
| Vesicular SUPRAS Extraction | 76-100% [1] | ~30 minutes [1] | Low (<$1 excluding labor) | Green chemistry compliant [1] | Limited application data for very complex matrices |
| Subcritical Water Extraction | 76-85% [2] | 20-40 minutes [2] | Moderate (energy-intensive) | Reduced solvent use but high energy consumption | Requires specialized equipment, optimization for different PAHs |
| Ultrasound-Assisted Extraction | Variable (matrix-dependent) | 30-60 minutes | Low to moderate | Moderate solvent consumption | Potential for analyte degradation, less selective |
| Saponification Method | Lower for high molecular weight PAHs | 60+ minutes | Low | Chemical waste generation | Harsh conditions may degrade some PAHs |
Table 2: Required Equipment and Specifications
| Equipment Category | Specific Requirements | Critical Parameters |
|---|---|---|
| HPLC System | Binary or quaternary pump, auto-sampler, column thermostat | Compatibility with 0.1-2.0 mL/min flow rates, temperature control to 40°C |
| Detection System | Fluorescence detector preferred | Excitation: 290 nm, Emission: 410 nm for benzo(a)pyrene [1] |
| Chromatography Column | C18 reverse-phase (250 mm × 4.6 mm, 5 μm) | High carbon load for improved PAH retention |
| Sample Preparation | Centrifuge (4000-5000 rpm), vortex mixer, precise pipettes | Accurate volume measurement critical for reproducibility |
| Consumables | HPLC vials, syringe filters, glass extraction tubes | Chemical compatibility with organic solvents |
SUPRAS Formation Solution: In a clean glass container, combine 1-octanol (2.5 mL) with tetrabutylammonium bromide (150 mg) in ultrapure water (50 mL). The molar ratio should be approximately 1:2.5 (TBABr:1-octanol).
Coacervation Process: Heat the mixture to 60°C with continuous stirring (500 rpm) for 15 minutes until a clear solution forms. Then, allow the solution to cool to room temperature (20-25°C) undisturbed. During this cooling phase, the supramolecular vesicles will self-assemble and separate, forming a distinct coacervate phase.
Phase Separation: The SUPRAS will appear as a viscous, transparent layer at the bottom of the container. Carefully separate this coacervate phase using a glass pipette or syringe. The typical yield is approximately 600 μL from the described preparation, which is sufficient for one sample extraction.
Storage: Prepared SUPRAS can be stored in a sealed glass container at 4°C for up to one week. Before use, allow stored SUPRAS to reach room temperature and visually inspect for phase separation or contamination.
Sample Homogenization: For food samples (instant noodles, biscuits, rice crust, fried bread stick), grind to a fine powder using a blender or mortar and pestle. For environmental samples (soil, sediments), sieve through a 2-mm mesh and homogenize. For liquid samples, proceed directly to extraction.
Sample Weighing: Precisely weigh 200 mg of dried, homogenized sample into a 15 mL glass extraction tube. For samples with high moisture content, additional drying or adjustment of SUPRAS volume may be necessary.
SUPRAS Addition: Add 600 μL of the prepared SUPRAS to the sample in the extraction tube. The optimal sample-to-SUPRAS ratio is 1:3 (w/v) for most matrices [1].
Extraction Process: Vortex the mixture vigorously for 2 minutes, then place on a mechanical shaker for 20 minutes at 250 rpm. Ensure complete mixing of the sample with the SUPRAS. The vesicular structures within the SUPRAS will incorporate the PAH molecules during this process.
Phase Separation: Centrifuge the extraction mixture at 4000 rpm for 10 minutes to achieve complete phase separation. The SUPRAS phase, now containing the extracted PAHs, will form a distinct layer.
Extract Collection: Carefully collect the SUPRAS phase (approximately 500-550 μL recovery expected) using a microsyringe or glass pipette. The extract is now ready for HPLC analysis without requiring evaporation or further clean-up steps.
Chromatographic Separation:
Fluorescence Detection:
System Calibration:
The vesicular coacervative SUPRAS extraction method demonstrates exceptional performance characteristics for PAH determination across various sample matrices. Validation studies indicate that the method achieves high precision and accuracy while significantly reducing analysis time compared to conventional techniques.
Table 3: Method Validation Data for Benzo(a)pyrene Determination in Food Samples [1]
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 0.1-50.0 μg/kg | R² > 0.9999 |
| Limit of Detection (LOD) | 0.11 μg/kg | S/N ≥ 3 |
| Limit of Quantification (LOQ) | 0.33 μg/kg | S/N ≥ 10 |
| Recovery at 1-10 μg/kg | 89.86-100.01% | 70-120% |
| Precision (RSD) | 1.20-3.20% | <15% |
| Analysis Time | ~30 minutes per sample | - |
Table 4: Application to Real Food Samples: PAH Concentrations Detected [1]
| Food Sample Type | Benzo(a)pyrene Concentration (μg/kg) | Regulatory Limit (μg/kg) |
|---|---|---|
| Instant Noodles | 0.08 | 1.0 (EU standards for processed cereals) |
| Biscuits | 0.15 | 1.0 (EU standards for processed cereals) |
| Rice Crust | 0.39 | 1.0 (EU standards for processed cereals) |
| Fried Bread Stick | 0.22 | 1.0 (EU standards for processed cereals) |
The vesicular coacervative SUPRAS extraction method offers several significant advantages over traditional PAH extraction techniques:
Green Chemistry Compliance: The method substantially reduces organic solvent consumption and eliminates the need for chlorinated solvents, aligning with the principles of green analytical chemistry [1]. The SUPRAS components are less hazardous than solvents typically used in PAH extraction.
Operational Efficiency: The simplified protocol requires approximately 30 minutes per sample with no evaporation or clean-up steps needed, dramatically increasing laboratory throughput. Multiple samples can be processed simultaneously using conventional laboratory equipment [1].
Cost-Effectiveness: The minimal consumption of inexpensive reagents makes this method highly economical compared to techniques requiring solid-phase extraction cartridges or large solvent volumes.
Analytical Performance: The method demonstrates excellent sensitivity and precision with wide linear dynamic range, meeting rigorous method validation requirements for regulatory compliance monitoring.
When compared with other PAH extraction techniques, SUPRAS extraction demonstrates competitive efficiency with superior environmental and operational profiles. Subcritical water extraction, while effective for certain applications, requires specialized equipment and shows variable efficiency across different PAHs (76-85% recovery) depending on their molecular weights [2]. For instance, optimal extraction parameters for naphthalene were established at 240°C for 20 minutes, while benzo(a)pyrene required 250°C for 30 minutes and benzo(g,h,i)perylene needed 260°C for 40 minutes [2]. Ultrasound-assisted extraction, though simpler instrumentally, typically shows lower selectivity and may require additional clean-up steps. The SUPRAS method maintains consistently high efficiency across diverse PAHs while operating at ambient temperature and pressure.
The following Graphviz diagram illustrates the complete experimental workflow for vesicular coacervative SUPRAS extraction and analysis of PAHs:
Title: PAH Extraction and Analysis Workflow
To ensure reliable and reproducible results, implement the following quality assurance measures:
System Suitability Testing: Before sample analysis, inject a mid-level calibration standard (5 μg/kg) to verify chromatographic performance. Acceptance criteria: retention time variability <2%, peak asymmetry factor 0.8-1.5, theoretical plates >5000.
Matrix Effects Evaluation: For each new sample matrix, prepare matrix-matched calibration standards to evaluate and compensate for potential matrix effects. The standard addition method is recommended for complex or variable matrices.
Quality Control Samples: Include procedural blanks, duplicate samples, and matrix-spiked samples with each batch (minimum 1 per 10 samples). Spike recovery should fall within 80-110% for acceptable batch quality.
Continuing Calibration Verification: Inject a calibration verification standard after every 10-15 samples to monitor instrument performance drift. The measured concentration should be within ±15% of the true value.
The vesicular coacervative SUPRAS method aligns with green chemistry principles through several key attributes:
Waste Reduction: The method eliminates the need for multiple clean-up steps and reduces organic solvent consumption by >90% compared to conventional SLE or SPE methods [1].
Reduced Hazard: The SUPRAS components (1-octanol and TBABr) are less hazardous than the chlorinated solvents traditionally used for PAH extraction.
Energy Efficiency: The procedure operates at ambient temperature and pressure, reducing energy consumption compared to techniques like subcritical water extraction that require high temperatures and pressures [2].
Low Recovery Issues: If recovery falls below 85%, verify the SUPRAS preparation procedure, ensure complete mixing during extraction, and confirm the centrifugation speed and time.
Matrix-Specific Modifications: For high-fat samples, an additional defatting step with n-hexane may be necessary before SUPRAS extraction. For samples with very high moisture content, increase the sample:SUPRAS ratio to 1:4 (w/v).
Extension to Other PAHs: While optimized for benzo(a)pyrene, this method can be adapted for other PAHs by modifying the HPLC detection wavelengths and potentially adjusting the SUPRAS composition for different polarity compounds.
The vesicular coacervative supramolecular solvent extraction method represents a significant advancement in PAH analysis technology, combining excellent analytical performance with environmental sustainability and operational efficiency. This protocol provides researchers and analytical laboratories with a robust, reproducible method for determining PAHs in various matrices at concentrations relevant to regulatory standards.
The method's simplicity, cost-effectiveness, and compliance with green chemistry principles make it particularly suitable for high-throughput monitoring applications in food safety, environmental analysis, and regulatory compliance. With appropriate validation for specific matrices, this approach can replace more labor-intensive and environmentally problematic extraction techniques while maintaining or improving data quality.
Future applications could explore extension to other hydrophobic contaminants, adaptation to automated systems, and integration with additional analytical platforms to further expand the utility of this promising extraction technology.
The table below summarizes three potential SPE approaches for isolating Benzo[pqr]picene from various matrices.
| Technique | Recommended Sorbent/Adsorbent | Best Suited For Sample Matrices | Key Advantages | Reported Performance for Similar PAHs |
|---|---|---|---|---|
| Reversed-Phase SPE (Cartridge) [1] [2] | C18-bonded silica (e.g., 500 mg, 6 mL cartridge) | Aqueous samples, biological fluids (e.g., milk, urine), homogenized food extracts [1] [2]. | High availability, well-understood protocol, effective for hydrophobic compounds [1]. | LOD: 0.5 ng/mL (for BaP in milk); Recovery: >95% (for similar PAHs) [2]. |
| Dispersive SPE (d-SPE) [3] [4] | Primary Secondary Amine (PSA) + MgSO₄ [3] or Metal-Organic Frameworks (e.g., MIL-101(Cr)) [4]. | Complex, fatty matrices (e.g., edible oils, bread, processed foods) [3] [4]. | Simplified operation, minimal solvent use, direct contact increases extraction efficiency [4]. | Recovery: 88.8-118.8% (for BaP in oil); LOD: 0.19 ng/mL [4]. |
| Molecularly Imprinted Polymer (MIP) SPE [5] | Polymer imprinted with a structural analog of this compound. | Matrices requiring high selectivity (e.g., soil, sludge, environmental waters) [5]. | Excellent selectivity, robust, resistant to harsh chemical conditions [5]. | Higher selectivity for target analytes in complex mixtures, though synthesis is required [5]. |
This protocol is adapted from methods used for Benzo[a]pyrene, leveraging the high hydrophobicity shared by this compound [3] [2].
The method utilizes a reversed-phase C18 sorbent to retain the hydrophobic this compound from a processed food sample extract. Interfering compounds are removed through a series of washing steps, and the purified analyte is eluted with a strong organic solvent for subsequent concentration and analysis by HPLC or GC-MS [1] [2].
The following workflow outlines the specific steps for the SPE protocol:
Critical Steps Elaboration:
When implementing this method, the following performance characteristics should be established using spiked blank samples [3] [2]:
The table below consolidates the key identifiers and calculated physical properties for this compound from the search results, which can help confirm the compound you are working with [1] [2].
| Property | Value / Description |
|---|---|
| CAS Registry Number | 189-96-8 [1] [2] |
| Molecular Formula | C24H14 [1] [2] |
| Molecular Weight | 302.37 g/mol [1] |
| Common Synonyms | Naphtho[2,1-a]pyrene; Naphtho[3',4':3,4]pyrene [1] |
| Density | 1.313 g/cm³ (Calculated) [1] |
| Boiling Point | 552.3 °C at 760 mmHg (Calculated) [1] [2] |
| Flash Point | 282 °C (Calculated) [1] [2] |
Without finding established methods, your research would likely involve systematic optimization. Here is a general framework for improving extraction efficiency, focusing on parameters common to many solid-liquid extraction processes, which you can adapt for this compound.
The following diagram outlines a logical workflow for this experimental optimization process.
Based on this workflow, here are the key areas to investigate:
Here are answers to questions that might arise during your research:
What is the molecular structure of this compound? The search results confirm it is a polycyclic aromatic compound with the formula C24H14 [1] [2]. For precise structural visualization, you should refer to a specialized chemical database.
Where can I find safety data for this compound? The search results do not provide detailed safety information. You should consult the official Safety Data Sheet (SDS) from a reliable chemical supplier for handling, hazards, and disposal information.
The core principles for analyzing polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene are highly applicable to related compounds such as benzo[pqr]picene. The following table summarizes three validated approaches from the literature.
| Method Feature | HPLC-FLD for Tobacco [1] | SUPRAS-HPLC for Foods [2] | QuEChERS-GC-MS for Bread [3] |
|---|---|---|---|
| Analytical Technique | High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) | HPLC with Fluorescence Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sample Types | Tobacco blends, smokeless tobacco products (snus, dry snuff) | Fried and baked foods (instant noodles, biscuits, fried bread sticks) | Bread |
| Extraction | Hydration, followed by extraction with hexane/acetone mixture; cleanup with base-modified silica | Vesicular coacervative supramolecular solvent (SUPRAS) extraction with 1-octanol and tetrabutylammonium bromide | QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method: extraction with acetone, cleanup with dispersive Solid-Phase Extraction (d-SPE) |
| Key Validation Parameters | |||
| - Linearity Range | Up to 150 ng/g | 0.1–50.0 µg/kg | 0.5–20 ng/g |
| - Limit of Detection (LOD) | Not explicitly stated (Method LOQ is 0.38 ng/g) | 0.11 µg/kg | 0.3 ng/g |
| - Limit of Quantification (LOQ) | 0.38 ng/g | Not explicitly stated | 0.5 ng/g |
| - Recovery | Validated via matrix fortification | 89.86% - 100.01% (at 1-10 µg/kg spike) | 95% - 120% |
| - Precision (RSD) | Expanded uncertainty: ±21.3% | 1.20% - 3.20% | < 14.5% |
| - Key Advantages | High sensitivity; validated for complex, heterogeneous matrices; uses deuterated internal standard (D12-B[a]P) | Simple, rapid (≈30 min); "green" solventless approach; no evaporation or cleanup needed | Fast and simple; reduces matrix effects via spiked calibration |
Here are the elaborated standard operating procedures (SOPs) based on the searched methods.
This method is particularly robust for challenging samples.
This method prioritizes speed and environmental friendliness.
Q1: My HPLC-FLD analysis shows poor recovery. What could be the cause? Poor recovery often stems from issues during sample preparation.
Q2: How can I improve the sensitivity of my PAH analysis?
Q3: What is the most critical parameter to ensure my method is robust? Precision is a cornerstone of robustness. It is typically measured by the Relative Standard Deviation (RSD) of replicate measurements. The searched methods demonstrate that an RSD of < 20% is acceptable, with more advanced methods achieving < 5% [1] [2]. To ensure good precision:
The following diagram illustrates the logical workflow for developing and validating an analytical method, synthesizing the common steps from the researched protocols.
| Problem | Possible Causes | Solutions |
|---|---|---|
| Poor Chromatographic Peaks | Column contamination, degraded mobile phase, incorrect detector settings. | Use a guard column; filter samples; prepare fresh mobile phase daily; ensure fluorescence detector wavelengths are correct for your analyte. |
| High Background Noise | Dirty sample extract, impure solvents, contaminated HPLC flow cell. | Improve sample cleanup; use high-purity HPLC-grade solvents; flush the HPLC system and flow cell according to manufacturer guidelines. |
| Low Extraction Efficiency | Incorrect solvent polarity, insufficient extraction time or volume, strong matrix binding. | Re-evaluate solvent choice; perform multiple extractions; use an internal standard to accurately measure and correct for efficiency [1]. |
| Inconsistent Results (Low Precision) | Manual preparation inconsistencies, instrument drift, variable sample matrix. | Implement an internal standard [1]; use automated pipettes; establish a system suitability test (SST) to run before each batch. |
The table below summarizes the known physical and chemical properties for this compound (CAS # 189-96-8).
| Property | Value | Source / Notes |
|---|---|---|
| CAS Registry Number | 189-96-8 | [1] [2] [3] |
| Molecular Formula | C24H14 | [1] [2] [3] |
| Molecular Weight | 302.37 g/mol | [1] [3] |
| Density | 1.313 g/cm³ | Calculated value [1] [3] |
| Boiling Point | 552.3 °C at 760 mmHg | Calculated value [1] [3] |
| Flash Point | 282.0 °C | Calculated value [1] [3] |
| IUPAC Name | This compound | [3] |
Due to the lack of specific experimental data, the following protocols are based on standard practices for handling polycyclic aromatic hydrocarbons (PAHs), informed by the related compound Picene (CAS # 213-46-7) [4].
While not explicitly listed for this compound, the established protocol for the similar compound Picene provides a reliable guideline.
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Compound not dissolving | Incorrect solvent used | Pre-test solubility in small amounts of toluene, DMSO, or dichloromethane based on protocols for Picene and Benzo[a]pyrene [4] [5]. |
| Observation of degradation | Exposure to light, air, or elevated temperatures | Ensure the compound is stored in a dark, airtight container at 2-8°C. Purging the container with an inert gas (e.g., argon or nitrogen) can reduce oxidation. |
| Inconsistent experimental results | Compound decomposition or impurity | Source a fresh, high-purity sample. Characterize the compound using techniques like NMR or mass spectrometry before use to confirm its identity and purity. |
What is the melting point of this compound? The search results did not provide an experimental or calculated melting point for this compound.
Is this compound hazardous? The search results did not provide any specific hazard classification for this compound. However, as with any chemical of unknown toxicity, it should be treated with caution. Standard personal protective equipment (PPE), including lab coats, gloves, and safety glasses, should always be worn.
The diagram below outlines the logical workflow for determining the storage conditions of a chemical when complete data is unavailable, as is the case with this compound.
The table below summarizes the primary factors that influence the stability of high molecular weight PAHs like Benzo[a]pyrene, which can inform strategies for stabilizing Benzo[pqr]picene.
| Factor | Mechanism of Action | Experimental Evidence & Protective Strategy |
|---|
| Photodegradation | Decomposition under light, particularly UV, via photoreactions or photocatalysis [1]. | Evidence: High-efficiency decomposition of BaP using a UV/ZnO process [1]. Protective Strategy: Store and handle solutions in dark glassware; use light-tight containers for solids; minimize light exposure during experiments. | | Enzymatic Activation | Metabolism by cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1) forms highly reactive diol epoxide metabolites that bind to DNA and other macromolecules [2] [3]. | Evidence: Metabolic activation is the primary mechanism for BaP's carcinogenicity [3]. Protective Strategy: For in vitro or cell-based assays, consider using specific P450 enzyme inhibitors to reduce metabolic degradation. | | Oxidative Stress | Generation of Reactive Oxygen Species (ROS), which can damage the compound and activate cellular pathways like the NLRP3 inflammasome, leading to further oxidative stress [4]. | Evidence: BaP was shown to increase ROS levels, activating the NLRP3/Caspase-1 signaling pathway [4]. Protective Strategy: Include antioxidants like N-Acetylcysteine (NAC) in cell culture media to scavenge ROS [4]. |
This methodology is adapted from a study on Benzo[a]pyrene (BaP) in an asthmatic mouse model, which provides a robust framework for investigating protective strategies [4].
Objective: To evaluate the efficacy of an antioxidant in mitigating ROS-driven decomposition of a target compound within a biological system.
Materials:
Procedure:
Why is my compound degrading rapidly in cell culture assays? This is likely due to enzymatic metabolism or oxidative stress. Cells, particularly hepatic or bronchial types, express cytochrome P450 enzymes that metabolize PAHs [2] [3]. Furthermore, the experimental process can induce ROS, accelerating decomposition [4]. Consider using enzyme inhibitors or adding antioxidants like NAC to your culture medium [4].
What is the most critical parameter for stabilizing PAH solutions during photodegradation studies? Controlling light exposure is paramount. Always use amber vials or glassware to protect solutions from UV and ambient light. Additionally, optimize the concentration of any photocatalyst (e.g., ZnO) if you are actively studying decomposition, as this directly impacts the degradation rate [1].
This section clarifies the compound's identification and basic characteristics to ensure researchers are working with the correct substance.
Q: What is the basic chemical identification for Benzo[pqr]picene?
Q: What are the key physical properties of this compound?
| Property | Value | Unit | State | Source / Notes |
|---|---|---|---|---|
| Molecular Weight | 302.37 | g/mol | - | [1] [2] |
| Density | 1.313 | g/cm³ | Solid | Calculated [1] [2] |
| Boiling Point | 552.3 | °C | - | Calculated [1] |
| Flash Point | 282.0 | °C | - | Calculated [1] |
| Melting Point | 696.82 | K (423.67 °C) | Solid | Joback Calculated [4] |
Direct experimental data on this compound's solubility is unavailable in the search results. The information below is inferred from calculated properties and the behavior of a closely related compound, Benzo[a]pyrene.
This section provides a generalized protocol for solubility testing and addresses common experimental issues.
| Issue | Possible Cause | Troubleshooting Tip |
|---|---|---|
| Low Solubility | Inappropriate solvent choice. | Switch to non-polar aromatic solvents like toluene or xylene. Pre-dissolve in a small amount of DMSO before adding to aqueous buffers. |
| Precipitation | Solution is supersaturated; solvent composition or temperature changed. | Ensure solutions are properly equilibrated. Avoid rapid dilution. Use temperature control. Filter solutions immediately before use. |
| Adhesion to Vials | Compound is highly hydrophobic ("sticky"). | Use silanized glassware or low-binding plastic vials. Rinse with a strong solvent like dichloromethane to recover the compound. |
It's important to note that the search results lack direct experimental data on this compound's solubility. The information provided relies heavily on:
The table below summarizes the key physical properties of Benzo[pqr]picene, which are fundamental for planning any purification protocol [1] [2].
| Property | Value |
|---|---|
| CAS Registry Number | 189-96-8 [1] [2] |
| Molecular Formula | C({24})H({14}) [1] [2] |
| Molecular Weight | 302.37 g/mol [1] [2] |
| Density | 1.313 g/cm³ (Calculated) [1] [2] |
| Boiling Point | 552.3 °C at 760 mmHg (Calculated) [1] [2] |
| Flash Point | 281.96 °C (Calculated) [1] [2] |
| Synonyms | Naphtho[2,1-a]pyrene; Naphtho[1,2-a]pyrene [1] |
Purification of complex Polycyclic Aromatic Hydrocarbons (PAHs) like this compound is challenging due to their high molecular weight, planarity, and similarity to many other isomers.
FAQ 1: What is the biggest challenge in purifying this compound? The primary challenge is separating it from its many structural isomers. PAHs with the same molecular formula can have very similar physical and chemical properties, making separation difficult [3]. For instance, research on six-ring PAHs of molecular mass 302 Da (the same as this compound) shows that retention behavior in chromatography is highly dependent on the specific structure [3].
FAQ 2: Which chromatographic technique is most suitable for purification? Normal-Phase Liquid Chromatography (NPLC) is particularly effective for separating PAH isomers. Retention on an aminopropyl (NH2) stationary phase is strongly influenced by the molecule's number of aromatic carbons and its planarity [3]. Non-planar isomers typically elute before planar ones, which can be leveraged for purification [3].
FAQ 3: How can I monitor the purification process? UV-Vis Spectroscopy is a key analytical tool for monitoring purification [4]. Since different PAH isomers absorb light at distinct wavelengths, a UV-Vis spectrometer can be used to track the presence of your target compound during fraction collection [4].
Problem: Poor separation of compounds during chromatography.
Problem: Low recovery of the purified compound.
Problem: Inconsistent analytical results between runs.
Based on standard practices for high molecular weight PAHs, a potential purification strategy could follow this workflow. Note that specific conditions (e.g., exact solvent ratios, gradient times) would need to be determined empirically.
This protocol is adapted from general methods used for separating PAH isomers [3].
This technique is used to identify and check the purity of the compound [4].
For a complex PAH like Benzo[pqr]picene (C₂₄H₁₄), successful separation depends on the interplay between the compound's properties, the stationary phase, and the mobile phase.
| Aspect | Key Considerations & Parameters |
|---|---|
| Compound Properties | High molecular weight (302.37 g/mol), five fused aromatic rings [1]. Planarity and number of aromatic carbons critically influence retention in Normal-Phase LC (NPLC) [2]. |
| Chromatography Mode | Normal-Phase LC: Effective for separating PAHs by ring number/aromatic carbon count; uses aminopropyl (NH₂) column with non-polar mobile phase (e.g., hexane) [2]. Reversed-Phase LC: More common; uses C18 column with polar mobile phase (e.g., acetonitrile/water) [3] [4]. | | Method Optimization | Use chemometric models (e.g., Box-Behnken Design) to simultaneously optimize parameters like eluent composition, flow rate, and column temperature against goals like resolution and retention time [3]. | | Instrument Parameters | Fine-tune eluent composition (e.g., Acetonitrile/Water 88:12 for BaP) [5], flow rate (e.g., 1.0 mL/min) [5], and column temperature (e.g., 30°C) [5]. |
The following workflow outlines a systematic approach for developing and troubleshooting a chromatographic method.
Here are common issues and solutions based on general LC/UPLC principles and PAH analysis.
| Question | Root Cause & Solution |
|---|
| Retention times are shifting and pressure is fluctuating [6]. | Cause: A minor, invisible leak in the system, often at connection points or pump seals [6]. Solution: Perform a systematic leak test. A technician may need to replace parts like the injection valve, seals, and needle [6]. | | How can I improve the resolution of my peaks? | Cause: The current chromatographic conditions are not providing sufficient separation efficiency. Solution: Consider a chemometric approach. Use a Box Behnken experimental design to model and optimize the interactive effects of eluent composition, flow rate, and column temperature [3]. | | My peaks are broad or have poor shape. | Cause: Non-specific interactions or column degradation. Solution: Ensure your mobile phase pH and composition are appropriate. For PAHs, adding a small amount of a stronger solvent like acetone to the hexane in NPLC can help sharpen peaks [2]. |
Here are detailed methodologies you can adapt for this compound.
1. Chemometric Optimization Protocol (Adapted from [3]) This protocol uses a statistical approach to find the optimal balance of multiple parameters at once.
2. HPLC-FLD Method for PAHs in Complex Matrices (Adapted from [4]) This method is ideal for sensitive and selective quantification, especially in samples with complex backgrounds like tobacco.
The table below summarizes the key identifiers and properties for this compound as found in chemical databases:
| Property | Value |
|---|---|
| CAS Registry Number | 189-96-8 [1] [2] |
| IUPAC Name | This compound [1] |
| Molecular Formula | C24H14 [1] [2] |
| Molecular Weight | 302.37 g/mol [2] |
| Other Synonyms | Naphtho[2,1-a]pyrene; Naphtho[3,4:3,4]pyrene [1] [2] |
| Boiling Point | 552.3 °C at 760 mmHg (Calculated) [1] |
| Flash Point | 282 °C (Calculated) [1] |
| Density | 1.313 g/cm³ (Calculated) [1] [2] |
While not specific to this compound, the following techniques are well-established for the analysis of similar polycyclic aromatic hydrocarbons (PAHs) and can serve as a starting point for method development.
A method for determining Benzo(a)pyrene (BaP), a structurally similar PAH, in food samples can be adapted [3].
UV-Vis spectroscopy is a versatile technique for identifying and quantifying compounds that contain chromophores, such as PAHs [4] [5] [6]. The following workflow outlines the general process of analyzing a sample using this technique, highlighting key considerations for sample preparation.
Based on general analytical chemistry principles and the information retrieved, here are some potential issues and solutions.
Q1: What is a common pitfall during sample preparation for UV-Vis analysis?
Q2: My sample absorbance is too high (>1.0). What should I do?
Q3: How can I improve the extraction efficiency of a PAH from a complex matrix?
The information available provides a solid foundation but is not exhaustive. To develop a comprehensive troubleshooting guide, you may need to:
For assessing the aromaticity of polycyclic aromatic hydrocarbons like Benzo[pqr]picene, not all NICS methods are equally effective. The following table summarizes key NICS-based methods, assessed for their consistency with the gold standard of magnetically induced ring current analysis [1].
| Method | Description | Consistency with Ring Currents | Key Advantage |
|---|---|---|---|
| NICS Components (NICSzz) | Analysis of the out-of-plane tensor component evolution along the molecular axis [1]. | Most Consistent | Isolates the (\pi)-electron contribution, directly related to ring currents [1]. |
| NICSzz (\pi)-Only | The (\pi)-electron contribution to the NICSzz [1]. | High (Quantitative) | Provides direct quantitative agreement with ring current density calculations [1]. |
| NICS(0) | Isotropic NICS computed at the ring center (0 Å above the plane) [1]. | Less Consistent | Can be contaminated by (\sigma)-electron effects, leading to misleading interpretations [1]. |
| NICS(1) | Isotropic NICS computed 1 Å above the molecular plane. | Less Consistent | While better than NICS(0), still lacks the specificity of component analysis [1]. |
For researchers aiming to perform a NICS analysis of this compound or similar systems, here is a detailed computational methodology based on established best practices [1].
The following diagram illustrates the logical workflow for performing and interpreting a NICS study, from molecular preparation to final aromaticity assessment.
| Compound Name | Molecular Formula | Molecular Weight | CAS Registry Number | UV-Vis Spectral Data Availability |
|---|---|---|---|---|
| Benzo[pqr]picene [1] [2] | C₂₄H₁₄ | 302.37 g/mol | 189-96-8 | Not found in search results |
| Picene [3] | C₂₂H₁₄ | 278.35 g/mol | 213-46-7 | Available (Source: NIST) [3] |
While direct data for this compound is unavailable, the general methodology for obtaining a UV-Vis spectrum is well-established. The following workflow outlines the key steps, based on standard instrumental principles [4].
The methodology involves the following key components and considerations [4]:
To create the comparison guide you need, I suggest the following steps:
The table below summarizes basic information for Benzo[pqr]picene and the more widely studied Benzo[a]pyrene.
| Feature | This compound | Benzo[a]pyrene |
|---|---|---|
| IUPAC Name | This compound [1] | Benzo[pqr]tetraphene [2] |
| Chemical Formula | C24H14 [1] | C20H12 [2] |
| Molecular Weight | 302.36796 g/mol [1] | 252.316 g/mol [2] |
| CAS Number | 189-96-8 [1] | 50-32-8 [2] |
| Structural Features | Pentacyclic (5-ring) aromatic hydrocarbon; structural isomer of Benzo[a]pyrene. Information is limited. | Pentacyclic (5-ring) aromatic hydrocarbon formed by a benzene ring fused to pyrene [2]. |
| Key Characteristics | Appears in scientific contexts as a specific polycyclic aromatic hydrocarbon (PAH) [3] [1]. | A well-studied and potent carcinogen found in coal tar, tobacco smoke, and grilled meats [2]. |
For researchers, the metabolic activation pathway of Benzo[a]pyrene (BaP) is highly relevant as it is responsible for its carcinogenic effects [2] [4]. The following diagram illustrates this key signaling pathway.
This pathway outlines the crucial biotransformation steps where Benzo[a]pyrene (BaP) is converted from a procarcinogen into its ultimate carcinogenic form, Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE) [2] [4]. BPDE is highly reactive and can form bulky adducts with DNA, primarily attacking guanine bases. This binding distorts the DNA double helix, disrupts normal replication, and can induce mutations that may lead to cancer initiation [2].
Polycyclic Aromatic Hydrocarbons (PAHs) are organic compounds containing multiple aromatic rings. Their chemical reactivity and environmental fate are heavily influenced by their physical-chemical properties and molecular size [1] [2]. In general, PAHs are nonpolar and lipophilic (fat-soluble). Their solubility in water decreases, and their tendency to sorb to organic particles increases, approximately logarithmically with increasing molecular mass [2].
Lower molecular weight PAHs (2-3 rings) are more volatile and soluble, making them more available for gas-phase reactions and biological uptake. Higher molecular weight PAHs (5 rings and more) are predominantly found in the solid phase, adsorbed onto particles, and undergo heterogeneous reactions, the rates of which can depend on the substrate type [1] [2].
The table below summarizes the general reactivity trends and key properties of PAHs based on their ring number. Please note that the data for 4-ring PAHs is often limited, and for 5-ring compounds like Benzo[pqr]picene, heterogeneous reaction data is less comprehensive [1].
| PAH Category (by ring count) | Physical State at Ambient Conditions | Reaction Type | Key Atmospheric Oxidants | General Reactivity Trend & Notes |
|---|
| 2-3 Ring PAHs (e.g., Naphthalene, Phenanthrene) | Primarily in the gas phase [2] | Homogeneous (gas-phase) reactions [1] | • Hydroxyl radical (•OH) • Ozone (O₃) • Nitrate radical (NO₃) [1] | Extensive and consistent kinetic data available. Generally more reactive in gas phase compared to larger PAHs [1]. | | 4 Ring PAHs (e.g., Pyrene, Chrysene) | Can exist in both gas and particulate phases, depending on temperature [2] | Both homogeneous and heterogeneous reactions [1] | • Hydroxyl radical (•OH) • Ozone (O₃) • Nitrate radical (NO₃) [1] | Kinetic data mostly lacking. Partitioning between phases complicates reactivity assessment [1]. | | ≥5 Ring PAHs (e.g., Benzo[a]pyrene, This compound) | Primarily associated with particulate matter (solid phase) [2] | Heterogeneous (particle-phase) reactions [1] | • Hydroxyl radical (•OH) • Ozone (O₃) • Nitrogen Dioxide (NO₂) [1] | Less comprehensive and variable data. Reactivity is highly dependent on the substrate (e.g., soot, dust) and reaction conditions [1]. |
Specific Note on this compound:
For benchmarking purposes, here are established experimental methodologies used to study PAH reactivity, which could be applied to characterize a compound like this compound.
1. Protocol for Gas-Phase Reaction Rate Determination (for 2-4 ring PAHs)
k is calculated from the pseudo-first-order decay of the PAH [1].2. Protocol for Heterogeneous Reaction Rate Determination (for ≥4 ring PAHs)
The experimental workflow for these studies can be summarized in the following diagram:
For health-focused research, understanding metabolic pathways is crucial. Benzo[a]pyrene (BaP) is the most studied model PAH. While the exact pathway for this compound would require specific study, it is likely to follow a similar mechanism of metabolic activation.
The widely accepted pathway for BaP leading to DNA adduct formation is as follows [6]:
Experimental Protocol for Biomarker Analysis:
This guide has outlined the framework for comparing PAH reactivity. The core challenge for a compound like This compound is the absence of specific experimental reactivity data in the available literature. Its behavior can currently only be inferred from trends observed in other large PAHs.
Key research priorities for this compound would include:
The table below summarizes the basic identifying information available for this compound. Please note that this is not a comparison of carcinogenicity.
| Property | Description |
|---|---|
| IUPAC Name | This compound [1] [2] |
| CAS Number | 189-96-8 [2] |
| Molecular Formula | C24H14 [1] [2] |
| Molar Mass | 302.37 g/mol [2] |
| Other Synonyms | Naphtho[2,1-a]pyrene; Naphtho[1,2-a]pyrene [2] |
If experimental data is scarce, the methodologies used to assess structurally similar Polycyclic Aromatic Hydrocarbons (PAHs) like Benzo[a]pyrene (BaP) provide an excellent template for the protocols you need. The table below outlines standard tests referenced for carcinogenicity assessment [3] [4] [5].
| Test Name | Key Objective | General Methodology Overview |
|---|---|---|
| Ames Test | Assess mutagenicity (ability to cause gene mutations) in bacterial strains [3] [5]. | Uses Salmonella typhimurium & E. coli strains with/without metabolic activation (e.g., rat liver S9 fraction) [5]. |
| Transgenic Rodent Mutation Assay | Detect in vivo mutations in a reporter gene (e.g., lacZ) [6]. | Treat transgenic mice (e.g., MutaMouse); recover and sequence reporter gene from tissues to identify mutation spectrum [6]. |
| In Vivo Carcinogenicity Study | Evaluate actual tumor formation in living organisms [4]. | Administer compound to rodents (e.g., F344 rats) over 104 weeks; observe for incidence, type, and dose-dependency of tumors [4]. |
Based on the established metabolic pathway for the well-studied Benzo[a]pyrene (BaP), I have created a diagram below to illustrate a common activation pathway for carcinogenic PAHs. This can serve as a reference for the kind of mechanistic pathway you might expect to investigate for this compound.
Environmental persistence of Polycyclic Aromatic Hydrocarbons (PAHs) is primarily determined by their physical and chemical properties, which influence their behavior in the environment. The table below summarizes the key factors that affect the persistence of a PAH compound.
| Factor | Impact on Persistence & Mobility | Relationship to Molecular Structure |
|---|---|---|
| Water Solubility | Decreases with increasing molecular mass; lower solubility reduces bioavailability for microbial degradation [1] [2]. | Increases with the number of fused benzene rings [1]. |
| Lipophilicity | High lipophilicity leads to strong sorption to soil organic matter and black carbon, reducing biodegradation [2]. | Increases with molecular size and number of rings. |
| Microbial Degradation | High Molecular Weight (HMW) PAHs (≥ 4 rings) are more resistant to biotransformation [1] [2]. Pure compounds degrade faster than components in mixtures [1]. | More complex rings are harder for microbes to break down. |
A general comparison of PAH persistence based on their molecular weight can be visualized as follows:
Since specific data for Benzo[pqr]picene is unavailable, here are standard experimental methodologies used to generate comparative data on PAH persistence.
1. Soil Biodegradation Studies
2. Measurement of Soil-Water Partitioning
The lack of specific data for this compound presents an opportunity for further investigation. To build a comprehensive comparison guide: